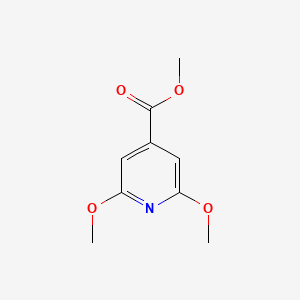

Methyl 2,6-dimethoxyisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dimethoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-12-7-4-6(9(11)14-3)5-8(10-7)13-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMCGZODGMPBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302630 | |

| Record name | Methyl 2,6-dimethoxyisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727550 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52606-00-5 | |

| Record name | Methyl 2,6-dimethoxy-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52606-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 152218 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052606005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52606-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,6-dimethoxyisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,6-dimethoxyisonicotinate (CAS 52606-00-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design.[2][4] Methyl 2,6-dimethoxyisonicotinate, a substituted pyridine derivative, represents a key building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and safe handling, offering a technical resource for its application in research and development.

Section 1: Physicochemical Properties and Identification

Methyl 2,6-dimethoxyisonicotinate is identified by the CAS number 52606-00-5. Its structure features a pyridine ring substituted at the 2 and 6 positions with methoxy groups and a methyl ester at the 4 position.

| Property | Value | Source |

| IUPAC Name | methyl 2,6-dimethoxypyridine-4-carboxylate | [5] |

| CAS Number | 52606-00-5 | [5] |

| Molecular Formula | C₉H₁₁NO₄ | [5] |

| Molecular Weight | 197.19 g/mol | [5] |

| Appearance | Clear solution | [6] |

| Boiling Point | 271.3 °C at 760 mmHg | [6] |

| Density | 1.169 g/cm³ | [6] |

| Flash Point | 117.9 °C | [6] |

| Refractive Index | 1.498 | [6] |

| Water Solubility | Soluble | [6] |

Section 2: Synthesis of Methyl 2,6-dimethoxyisonicotinate

The synthesis of Methyl 2,6-dimethoxyisonicotinate is a multi-step process that typically begins with a more readily available starting material, such as 2,6-dichloroisonicotinic acid. The overall strategy involves the conversion of the chloro-substituents to methoxy groups, followed by esterification of the carboxylic acid.

Part 1: Synthesis of 2,6-Dimethoxyisonicotinic Acid

A plausible synthetic route to the key intermediate, 2,6-dimethoxyisonicotinic acid, starts from 2,6-dichloroisonicotinic acid. This transformation can be achieved via a nucleophilic aromatic substitution reaction using sodium methoxide.

Experimental Protocol: Synthesis of 2,6-Dimethoxyisonicotinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloroisonicotinic acid (1 equivalent) in a suitable solvent such as methanol.

-

Reagent Addition: Add a solution of sodium methoxide in methanol (excess, typically 2.2-2.5 equivalents) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with an aqueous acid (e.g., HCl) to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,6-dimethoxyisonicotinic acid. Further purification can be achieved by recrystallization.

Part 2: Esterification to Methyl 2,6-dimethoxyisonicotinate

The final step is the esterification of the carboxylic acid group. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Methyl 2,6-dimethoxyisonicotinate

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethoxyisonicotinic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution at 0 °C.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete, as indicated by TLC.[4]

-

Work-up: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[4]

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4] Purify the crude ester by vacuum distillation to yield pure Methyl 2,6-dimethoxyisonicotinate.

Caption: Synthetic pathway to Methyl 2,6-dimethoxyisonicotinate.

Section 3: Spectroscopic Characterization

Accurate structural confirmation of Methyl 2,6-dimethoxyisonicotinate is crucial. The following data, while not directly found in a single source, are predicted based on the analysis of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

A singlet for the two equivalent aromatic protons on the pyridine ring.

-

A singlet for the six protons of the two equivalent methoxy groups at the 2 and 6 positions.

-

A singlet for the three protons of the methyl ester group.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon environment.

-

Signals for the quaternary carbons of the pyridine ring (C2, C4, C6).

-

A signal for the two equivalent methine carbons of the pyridine ring (C3, C5).

-

A signal for the carbons of the two equivalent methoxy groups.

-

A signal for the carbon of the methyl ester group.

-

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~3.9 | s, 6H, 2 x -OCH₃ |

| ~3.8 | s, 3H, -COOCH₃ |

| ~7.0 | s, 2H, Ar-H |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Methoxy): Strong bands will appear in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be just below 3000 cm⁻¹.[9]

Mass Spectrometry (MS)

The electron ionization mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 197.[5]

-

Key Fragmentation: Common fragmentation pathways include the loss of a methoxy radical (•OCH₃) to give a peak at m/z = 166, and the loss of the methyl ester group (•COOCH₃).

Caption: Spectroscopic techniques for structural elucidation.

Section 4: Chemical Reactivity and Synthetic Applications

The reactivity of Methyl 2,6-dimethoxyisonicotinate is dictated by the interplay of its functional groups. The electron-donating methoxy groups activate the pyridine ring towards certain reactions, while also being susceptible to nucleophilic substitution under harsh conditions. The ester group offers a handle for further synthetic transformations.

Key Reactions:

-

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethoxyisonicotinic acid, which can then be converted to other derivatives such as amides or other esters.

-

Nucleophilic Acyl Substitution: The ester can react with various nucleophiles (e.g., amines, Grignard reagents) to form amides, ketones, or tertiary alcohols.

-

Reactions at the Pyridine Ring: While the electron-rich nature of the ring due to the methoxy groups can influence its reactivity in electrophilic aromatic substitution, these groups can also be targets for nucleophilic displacement under forcing conditions.

This versatile building block is valuable in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The dimethoxypyridine scaffold is a feature in a number of biologically active compounds.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions must be observed when handling Methyl 2,6-dimethoxyisonicotinate.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[10]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[10]

-

Spills: In case of a spill, ensure adequate ventilation and evacuate the area. Collect the spilled material and dispose of it as hazardous waste. Do not let the chemical enter drains.[10]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[10]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[10]

-

Eye Contact: Rinse with plenty of water for at least 15 minutes and consult a doctor.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

References

-

Methyl 2,6-dimethoxyisonicotinate. PubChem. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

2,6-Dimethoxyisonicotinic acid. Lead Sciences. [Link]

-

methyl 2,6-dimethoxyisonicotinate. 捷化医药. [Link]

-

Methyl 2,6-dichloroisonicotinate. PubChem. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Safety Data Sheet: Component B. Carl ROTH. [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). [Link]

-

Mass Spectroscopy: Interpreting Fragmentation Patterns. YouTube. (2020-12-17). [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]

-

1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... ResearchGate. [Link]

- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.

-

Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. [Link]

-

A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. (2023-10-23). [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020-02-14). [Link]

-

2-cyano-6-methylpyridine. Organic Syntheses Procedure. [Link]

-

15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. (2018-09-20). [Link]

- US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

- CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.

-

Mass Spectrometry: Fragmentation. [Link]

-

Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. (2025-08-06). [Link]

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. [Link]

-

UV-visible absorption spectra of methyl red solution measured in basic... ResearchGate. [Link]

-

Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). PMC. [Link]

-

(b) Infrared spectrum of methyl propionate recorded after deposition at... ResearchGate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chemicalbook.com [chemicalbook.com]

Solubility Profile of Methyl 2,6-dimethoxyisonicotinate in Organic Solvents: A Technical Guide

An In-Depth Technical Guide for the Scientific Professional

Abstract: This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2,6-dimethoxyisonicotinate. Recognizing the scarcity of published quantitative data, this document emphasizes the foundational principles and experimental methodologies required for researchers, chemists, and drug development professionals to accurately determine and apply solubility data. We delve into the physicochemical properties of the compound, offer predictive analyses based on chemical structure, and provide detailed, self-validating protocols for both qualitative and quantitative solubility determination.

Introduction: The Importance of Solubility in Application

Methyl 2,6-dimethoxyisonicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The utility of such a compound as a synthetic intermediate or an active pharmaceutical ingredient (API) is fundamentally linked to its solubility. Solubility dictates the choice of solvent for chemical synthesis, influences the efficiency of purification methods such as crystallization, and is a critical determinant of a compound's formulation potential and bioavailability.

This guide serves as a practical resource, establishing a theoretical framework for predicting solubility and presenting robust experimental protocols for its empirical determination in various organic solvents.

Physicochemical Profile and Solubility Prediction

Understanding the inherent properties of Methyl 2,6-dimethoxyisonicotinate is the first step toward predicting its behavior in different solvent environments. Key properties are summarized below.

Table 1: Physicochemical Properties of Methyl 2,6-dimethoxyisonicotinate

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 197.19 g/mol | PubChem[1] |

| IUPAC Name | methyl 2,6-dimethoxypyridine-4-carboxylate | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 (1 nitrogen, 4 oxygens) | PubChem[1] |

| Experimental Solubility | 3 µg/mL (in aqueous buffer at pH 7.4) | PubChem[1] |

Expertise & Experience: Interpreting the Structure for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction[2][3]. The structure of Methyl 2,6-dimethoxyisonicotinate offers several clues:

-

Polarity: The molecule possesses significant polarity due to the ester functional group (-COOCH₃) and the two methoxy groups (-OCH₃) attached to the pyridine ring. The nitrogen atom within the aromatic ring also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

-

Hydrogen Bonding: While the molecule has no hydrogen bond donors, its five acceptor sites (the pyridine nitrogen and the four oxygen atoms) suggest it can interact favorably with protic solvents (e.g., alcohols) that can donate hydrogen bonds.

-

Aqueous Solubility: The extremely low experimental solubility in an aqueous buffer (3 µg/mL) indicates that despite its polar features, the molecule as a whole is hydrophobic[1]. The aromatic ring and the methyl groups likely contribute to this character.

Prediction: Based on this profile, Methyl 2,6-dimethoxyisonicotinate is expected to exhibit limited solubility in non-polar solvents like hexanes and greater solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) and polar protic solvents (e.g., Methanol, Ethanol). The extent of solubility will depend on the specific balance of interactions between the solute and solvent molecules.

Experimental Determination of Solubility

Where published data is unavailable, empirical determination is essential. The following protocols are designed to be robust and self-validating.

Safety First: Handling and Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS).

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[4][5].

-

Hazards: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation[4]. Avoid contact with skin and eyes.

-

Solvents: All organic solvents should be handled with appropriate precautions, considering their flammability, toxicity, and volatility.

Protocol for Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents, guiding the selection of solvents for quantitative analysis. The general principle is to observe the dissolution of a small, pre-weighed amount of solute in a fixed volume of solvent[6][7].

Methodology:

-

Preparation: Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Methanol, Ethanol, Water).

-

Aliquot Solute: Accurately weigh approximately 10 mg of Methyl 2,6-dimethoxyisonicotinate into each test tube.

-

Solvent Addition: Add the selected solvent to the first tube in 0.5 mL increments.

-

Mixing: After each addition, cap the tube and vortex or shake vigorously for 60 seconds to facilitate dissolution[2].

-

Observation: Visually inspect the solution for any undissolved solid particles against a dark background.

-

Recording: Continue adding solvent up to a total volume of 2.0 mL. Record the sample as:

-

Very Soluble: Dissolves completely in ≤ 0.5 mL.

-

Soluble: Dissolves completely in > 0.5 mL but ≤ 2.0 mL.

-

Slightly Soluble: Some, but not all, of the solid dissolves in 2.0 mL.

-

Insoluble: No visible dissolution in 2.0 mL.

-

-

Repeat: Repeat steps 3-6 for each selected solvent.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining quantitative equilibrium solubility[3]. The core principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the supernatant.

Methodology:

-

Preparation: Add an excess amount of Methyl 2,6-dimethoxyisonicotinate to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Seal the vial tightly. Place it in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours is a reliable starting point).

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed for several hours, permitting the excess solid to settle. Forcing separation by centrifugation is the preferred, more trustworthy method.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Solvent Evaporation: Accurately weigh the vial containing the filtered supernatant. Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

-

Quantification: Once the solvent is fully removed, re-weigh the vial. The mass of the remaining solid residue corresponds to the amount of Methyl 2,6-dimethoxyisonicotinate that was dissolved in the volume of supernatant taken.

-

Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant sampled (mL)

Trustworthiness: Self-Validating Systems To ensure the trustworthiness of the shake-flask results, equilibrium must be confirmed. This can be achieved by approaching equilibrium from two directions: supersaturation and undersaturation. Additionally, taking samples at multiple time points (e.g., 24h, 48h, 72h) and demonstrating that the measured concentration no longer changes confirms that equilibrium has been reached.

Data Presentation and Visualization

Quantitative results should be presented in a clear, tabular format for easy comparison.

Table 2: Experimentally Determined Solubility of Methyl 2,6-dimethoxyisonicotinate at 25 °C (Example Data)

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) |

| Non-Polar | n-Hexane | 0.1 | [Insert Experimental Data] |

| Aromatic | Toluene | 2.4 | [Insert Experimental Data] |

| Halogenated | Dichloromethane | 3.1 | [Insert Experimental Data] |

| Polar Aprotic | Ethyl Acetate | 4.4 | [Insert Experimental Data] |

| Polar Aprotic | Acetone | 5.1 | [Insert Experimental Data] |

| Polar Protic | Ethanol | 4.3 | [Insert Experimental Data] |

| Polar Protic | Methanol | 5.1 | [Insert Experimental Data] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the quantitative shake-flask method.

Caption: Workflow for Quantitative Solubility Determination via Shake-Flask Method.

Conclusion

While readily available solubility data for Methyl 2,6-dimethoxyisonicotinate in organic solvents is limited, this guide provides the necessary theoretical foundation and practical, high-integrity protocols for its determination. By understanding the compound's physicochemical properties and applying systematic experimental techniques, researchers can generate the reliable solubility data crucial for advancing synthesis, purification, and formulation efforts in their respective fields.

References

- Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

National Center for Biotechnology Information. (n.d.). Methyl 2,6-dimethoxyisonicotinate. PubChem Compound Database. Retrieved from [Link]

- Thermo Fisher Scientific. (2021, December 24). Safety Data Sheet.

Sources

Spectroscopic Analysis of Methyl 2,6-dimethoxyisonicotinate: A Technical Guide

Introduction

Methyl 2,6-dimethoxyisonicotinate, with the definitive CAS Number 52606-00-5, is a pyridine derivative of significant interest in synthetic and medicinal chemistry.[1] As with any high-purity chemical standard, unequivocal structural confirmation is paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of this characterization process. Each technique provides a unique and complementary piece of structural information, and together they create a self-validating analytical workflow.

This technical guide provides an in-depth analysis of the expected spectroscopic data for Methyl 2,6-dimethoxyisonicotinate. It is designed for researchers, scientists, and drug development professionals who rely on robust analytical characterization to ensure the integrity of their starting materials and products. While specific experimental data for this compound is not publicly available in spectral databases, this guide will detail the theoretically predicted spectroscopic characteristics based on established principles and data from analogous structures.

Molecular Structure and Spectroscopic Predictions

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

The key structural features that will dictate the spectroscopic output are:

-

Aromatic Pyridine Ring: A heteroaromatic system with two equivalent protons at the C3 and C5 positions due to molecular symmetry.

-

Two Methoxy Groups (-OCH₃): Located at C2 and C6, these groups are chemically equivalent.

-

Methyl Ester Group (-COOCH₃): Attached at the C4 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to be simple and highly informative due to the molecule's symmetry.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 - 7.5 | Singlet (s) | 2H | H-3, H-5 | Aromatic protons on the pyridine ring. Their chemical equivalence leads to a single signal. |

| ~3.9 - 4.1 | Singlet (s) | 6H | C2-OCH₃, C6-OCH₃ | Protons of the two equivalent methoxy groups. Deshielded by the adjacent oxygen and the aromatic ring. |

| ~3.8 - 4.0 | Singlet (s) | 3H | C4-COOCH₃ | Protons of the methyl ester group. Deshielded by the ester functionality. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to symmetry, several carbon signals are expected to be equivalent.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment | Rationale |

| ~165 - 170 | C=O (Ester) | Carbonyl carbon, typically found in this downfield region. |

| ~160 - 165 | C2, C6 | Aromatic carbons attached to electronegative oxygen atoms, resulting in significant deshielding. |

| ~145 - 150 | C4 | The substituted aromatic carbon, deshielded by the ester group. |

| ~105 - 110 | C3, C5 | Aromatic carbons shielded by the electron-donating methoxy groups. |

| ~53 - 56 | -OCH₃ (C2, C6) | Carbons of the two equivalent methoxy groups. |

| ~51 - 54 | -OCH₃ (Ester) | Carbon of the methyl ester group. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the acquired data.

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2,6-dimethoxyisonicotinate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Rationale |

| ~3000 - 3100 | C-H Stretch (Aromatic) | Pyridine Ring | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |

| ~2850 - 3000 | C-H Stretch (Aliphatic) | -OCH₃, -COOCH₃ | Stretching vibrations for C-H bonds in the methyl groups. |

| ~1720 - 1740 | C=O Stretch (Ester) | Methyl Ester | A strong, sharp absorption band that is highly characteristic of the ester carbonyl group. This is often the most prominent peak in the spectrum. |

| ~1580 - 1620 | C=C & C=N Stretch | Pyridine Ring | Aromatic ring stretching vibrations. |

| ~1200 - 1300 | C-O Stretch (Ester) | Methyl Ester | Asymmetric C-O-C stretching of the ester group. |

| ~1000 - 1150 | C-O Stretch (Aryl Ether) | Methoxy Groups | Stretching vibrations of the aryl-O-CH₃ bonds. |

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.

-

Sample Preparation (ATR): Place a small amount of the solid Methyl 2,6-dimethoxyisonicotinate directly onto the ATR crystal.

-

Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty, clean crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of Methyl 2,6-dimethoxyisonicotinate (C₉H₁₁NO₄) is 197.19 g/mol .[1] In a high-resolution mass spectrum (HRMS), the exact mass would be a key identifier. The molecular ion peak is expected at m/z = 197.

-

Key Fragmentation Pathways:

-

Loss of a Methoxy Radical (-•OCH₃): Fragmentation of an ether linkage could lead to a peak at m/z = 166 (197 - 31).

-

Loss of a Methyl Radical (-•CH₃): Loss of a methyl group from a methoxy substituent could result in a peak at m/z = 182 (197 - 15).

-

Loss of the Ester Methyl Group (-•CH₃): Cleavage of the methyl group from the ester would also yield a peak at m/z = 182.

-

Summary of Predicted MS Fragments

| m/z (Predicted) | Ion | Rationale |

| 197 | [C₉H₁₁NO₄]⁺ | Molecular Ion (M⁺) |

| 182 | [M - CH₃]⁺ | Loss of a methyl radical |

| 166 | [M - OCH₃]⁺ | Loss of a methoxy radical |

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to accurately determine the mass-to-charge ratio of the parent ion and its fragments.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

MS confirms the molecular weight (197.19 g/mol ).

-

¹H and ¹³C NMR confirm the number of protons and carbons and their respective chemical environments, consistent with the proposed symmetric structure. The presence of signals for two equivalent methoxy groups, one methyl ester, and two equivalent aromatic protons is a definitive fingerprint.

-

IR confirms the presence of key functional groups, most notably the strong ester carbonyl (C=O) stretch, aromatic ring, and C-O ether linkages.

When combined, these techniques provide an unambiguous and comprehensive confirmation of the structure and purity of Methyl 2,6-dimethoxyisonicotinate, ensuring its suitability for high-level research and development applications.

References

-

PubChem. Methyl 2,6-dimethoxyisonicotinate. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 2,6-dimethoxyisonicotinate

Introduction

Methyl 2,6-dimethoxyisonicotinate is a substituted pyridine derivative with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol .[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various research and development settings, including drug discovery and metabolomics. This guide provides a detailed exploration of the predicted fragmentation pattern of Methyl 2,6-dimethoxyisonicotinate under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The proposed fragmentation pathways are based on established principles of mass spectrometry and the known fragmentation behavior of related substituted pyridine and nicotinic acid derivatives.[2][3]

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) at a standard energy of 70 eV is expected to induce significant fragmentation of Methyl 2,6-dimethoxyisonicotinate, providing a detailed fingerprint of its molecular structure. The fragmentation cascade is likely initiated by the loss of electrons from the nitrogen atom or the oxygen atoms of the methoxy and ester groups, leading to a molecular ion (M+) at m/z 197.

A primary and highly probable fragmentation pathway involves the loss of a methyl radical (•CH3) from one of the methoxy groups, resulting in a stable, resonance-stabilized cation at m/z 182. Another facile fragmentation is the loss of the methoxy radical (•OCH3) from the ester group, leading to the formation of an acylium ion at m/z 166.

Subsequent fragmentation events could involve the loss of carbon monoxide (CO) from the acylium ion to yield a fragment at m/z 138. The pyridine ring itself may undergo cleavage, a known fragmentation pathway for pyridine derivatives, which can lead to the formation of smaller charged species.[3][4]

Key Predicted EI Fragmentation Steps:

-

Formation of the Molecular Ion: C9H11NO4 + e- → [C9H11NO4]•+ (m/z 197)

-

Loss of a Methyl Radical: [C9H11NO4]•+ → [C8H8NO4]+ (m/z 182) + •CH3

-

Loss of a Methoxy Radical: [C9H11NO4]•+ → [C8H8NO3]+ (m/z 166) + •OCH3

-

Loss of Carbon Monoxide: [C8H8NO3]+ → [C7H8NO2]+ (m/z 138) + CO

Experimental Workflow for EI-MS Analysis

Caption: A typical experimental workflow for EI-MS analysis.

Predicted Fragmentation under Electrospray Ionization (ESI)

In positive-ion mode Electrospray Ionization (ESI), Methyl 2,6-dimethoxyisonicotinate is expected to readily form a protonated molecule, [M+H]+, at m/z 198. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) would induce fragmentation.

A likely initial fragmentation step for the [M+H]+ ion is the neutral loss of methanol (CH3OH) from the ester group, which would result in the formation of the acylium ion at m/z 166. Another possibility is the loss of formaldehyde (CH2O) from one of the methoxy groups, leading to a fragment ion at m/z 168. Further fragmentation of these primary product ions would likely follow pathways similar to those in EI, such as the loss of CO.

Key Predicted ESI-MS/MS Fragmentation Steps:

-

Formation of the Protonated Molecule: C9H11NO4 + H+ → [C9H11NO4H]+ (m/z 198)

-

Neutral Loss of Methanol: [C9H11NO4H]+ → [C8H8NO3]+ (m/z 166) + CH3OH

-

Neutral Loss of Formaldehyde: [C9H11NO4H]+ → [C8H9NO3H]+ (m/z 168) + CH2O

Predicted EI Fragmentation Pathway

Caption: Predicted EI fragmentation of Methyl 2,6-dimethoxyisonicotinate.

Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of Methyl 2,6-dimethoxyisonicotinate.

Summary of Predicted Key Fragments

| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Proposed Fragment Structure |

| EI | 197 ([M]•+) | 182 | •CH3 | [C8H8NO4]+ |

| EI | 197 ([M]•+) | 166 | •OCH3 | [C8H8NO3]+ (Acylium ion) |

| EI | 166 | 138 | CO | [C7H8NO2]+ |

| ESI | 198 ([M+H]+) | 166 | CH3OH | [C8H8NO3]+ (Acylium ion) |

| ESI | 198 ([M+H]+) | 168 | CH2O | [C8H9NO3H]+ |

| ESI | 166 | 138 | CO | [C7H8NO2]+ |

Conclusion

The mass spectral fragmentation of Methyl 2,6-dimethoxyisonicotinate is predicted to be characterized by initial losses from its methoxy and methyl ester substituents, followed by further fragmentation of the resulting ions. Under EI, the key fragments are anticipated at m/z 182 (loss of •CH3) and m/z 166 (loss of •OCH3). Under ESI-MS/MS of the protonated molecule (m/z 198), the major product ions are expected at m/z 166 (loss of CH3OH) and m/z 168 (loss of CH2O). These predicted fragmentation patterns provide a robust framework for the identification and structural elucidation of this compound in complex matrices. Experimental verification is recommended to confirm these proposed pathways.

References

-

PubChem. Methyl 2,6-dimethoxyisonicotinate. National Center for Biotechnology Information. [Link]

-

Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306–312. [Link]

-

PubChem. Nicotinic acid, pentyl ester. National Center for Biotechnology Information. [Link]

-

de Vries, R., Cazaux, S., Candian, A., & Linnartz, H. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9034–9045. [Link]

-

GNPS. Library Spectrum CCMSLIB00005759310. [Link]

-

MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

-

ResearchGate. EI mass spectra of compounds 1-6. [Link]

-

MassBank. Nicotinic acid; LC-ESI-QQ; MS2; CE:10 V; [M-H]-. [Link]

-

mzCloud. Nicotinic acid. [Link]

-

SpectraBase. Nicotinic acid - Optional[MS (LC)] - Spectrum. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

Sources

- 1. Methyl 2,6-dimethoxyisonicotinate | C9H11NO4 | CID 289868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

An In-depth Technical Guide to Methyl 2,6-dimethoxypyridine-4-carboxylate: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Methyl 2,6-dimethoxypyridine-4-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. The document delves into the compound's chemical and physical properties, detailed synthesis protocols with mechanistic insights, thorough characterization methodologies, and its strategic applications in the synthesis of pharmacologically active agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights to leverage this versatile molecule in their research endeavors.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals, owing to its presence in numerous natural products like vitamins and alkaloids, and its role as a bioisostere for the benzene ring.[1] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

Among the myriad of substituted pyridines, Methyl 2,6-dimethoxypyridine-4-carboxylate stands out as a particularly valuable intermediate. Its symmetrically substituted diether pattern and the reactive carboxylate moiety at the 4-position offer a unique combination of stability and synthetic versatility. This structure serves as a versatile scaffold for the elaboration of more complex molecular architectures, making it a sought-after building block in the synthesis of novel therapeutic agents across various disease areas.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of Methyl 2,6-dimethoxypyridine-4-carboxylate is fundamental for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| IUPAC Name | methyl 2,6-dimethoxypyridine-4-carboxylate | PubChem |

| CAS Number | 52606-00-5 | PubChem[2] |

| Molecular Formula | C₉H₁₁NO₄ | PubChem[2] |

| Molecular Weight | 197.19 g/mol | PubChem[2] |

| Appearance | White to off-white solid | --- |

| Boiling Point | 271.3 °C at 760 mmHg | Coreychem[3] |

| Density | 1.169 g/cm³ | Coreychem[3] |

| Solubility | Soluble in common organic solvents | --- |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a singlet for the two equivalent methoxy groups (-OCH₃) at approximately 3.9-4.1 ppm, a singlet for the methyl ester group (-COOCH₃) around 3.8-3.9 ppm, and a singlet for the two equivalent aromatic protons on the pyridine ring (at C3 and C5) in the range of 7.0-7.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester (around 165 ppm), the C2 and C6 carbons of the pyridine ring attached to the methoxy groups (around 160 ppm), the C4 carbon (around 145 ppm), the C3 and C5 carbons (around 105-110 ppm), and the carbons of the methoxy and methyl ester groups (in the 50-55 ppm range).

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching vibration from the ester group would be prominent around 1720-1740 cm⁻¹. C-O stretching bands for the ether and ester linkages would appear in the 1050-1300 cm⁻¹ region. C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 197, confirming the molecular weight of the compound.[2]

Synthesis of Methyl 2,6-dimethoxypyridine-4-carboxylate: A Step-by-Step Guide

The synthesis of Methyl 2,6-dimethoxypyridine-4-carboxylate is typically achieved through a multi-step process starting from readily available precursors. A common and efficient route involves the use of chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid) as the starting material.

Synthetic Pathway Overview

The overall synthetic strategy involves three key transformations:

-

Esterification of the dicarboxylic acid to form the dimethyl ester.

-

O-methylation of the hydroxyl group at the 4-position.

-

A more direct approach involves the O-methylation of the hydroxyl groups of chelidamic acid followed by esterification .

A plausible and efficient synthetic route is outlined below:

Caption: Synthetic pathway for Methyl 2,6-dimethoxypyridine-4-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate from Chelidamic Acid

This step involves a classic Fischer esterification of the two carboxylic acid groups of chelidamic acid.

-

Reagents and Materials:

-

Chelidamic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a suspension of chelidamic acid (1 equivalent) in anhydrous methanol (10-15 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate as a solid.

-

Step 2: Synthesis of Methyl 2,6-dimethoxypyridine-4-carboxylate via O-Methylation

This step involves the methylation of the hydroxyl groups of the intermediate. A safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate is the use of dimethyl carbonate (DMC), which is considered a green reagent.

-

Reagents and Materials:

-

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1 equivalent) in anhydrous DMF (5-10 volumes).

-

Add anhydrous potassium carbonate (2.5-3 equivalents) to the solution.

-

Add dimethyl carbonate (DMC) (3-5 equivalents) to the reaction mixture.

-

Heat the mixture to 100-120 °C and stir for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the DMF and excess DMC under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure Methyl 2,6-dimethoxypyridine-4-carboxylate.

-

Mechanistic Insights

The O-methylation reaction proceeds via a nucleophilic substitution mechanism. The base (potassium carbonate) deprotonates the hydroxyl group of the pyridine ring, forming a more nucleophilic phenoxide-like species. This nucleophile then attacks the electrophilic methyl group of the dimethyl sulfate or dimethyl carbonate, leading to the formation of the methoxy group and a corresponding leaving group.

Applications in Drug Development: A Versatile Scaffold

Methyl 2,6-dimethoxypyridine-4-carboxylate is a valuable building block in the synthesis of a variety of pharmacologically active compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, providing a handle for further functionalization.

Role as a Key Intermediate

The symmetrically substituted 2,6-dimethoxy pyridine core provides a rigid scaffold that can be elaborated to target a range of biological receptors and enzymes. The methoxy groups can also influence the conformation of the molecule and its binding affinity to the target protein.

Sources

- 1. CN105646373B - A kind of preparation method of 4- amino -2,6- dimethoxypyridins - Google Patents [patents.google.com]

- 2. Methyl 2,6-dimethoxyisonicotinate | C9H11NO4 | CID 289868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 2,6-dimethoxypyridine-4-carboxylate, CasNo.52606-00-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

A Roadmap to the Discovery and Characterization of Methyl 2,6-dimethoxyisonicotinate from Natural Sources

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory in Phytochemistry

The quest for novel bioactive compounds from nature is a cornerstone of pharmaceutical and agrochemical research. Among the myriad of molecular scaffolds, pyridine alkaloids represent a class of compounds with significant and diverse biological activities.[1] This guide focuses on a specific, yet seemingly uncharted, molecule: Methyl 2,6-dimethoxyisonicotinate .

To date, the documented natural occurrence of Methyl 2,6-dimethoxyisonicotinate in plant extracts is not established in scientific literature, suggesting it is either an exceedingly rare metabolite or one that has yet to be discovered. However, the principles of natural product chemistry provide us with a robust framework to guide its potential discovery. This document, therefore, serves as a proactive technical roadmap. It is designed for researchers who venture into the discovery of novel compounds, providing the theoretical basis, strategic methodologies, and analytical rigor required to identify, isolate, and characterize a molecule like Methyl 2,6-dimethoxyisonicotinate from a complex plant matrix. While plants remain a primary focus, we will also touch upon fungal endophytes as potential alternative sources, given their known capacity for producing a diverse array of secondary metabolites.[2]

Part 1: The Hypothetical Biosynthesis of a Novel Pyridine Alkaloid

Understanding the potential biosynthetic origin of a target molecule is critical for strategically selecting source organisms. Pyridine alkaloids in plants are typically derived from amino acid precursors.[1] The pyridine ring of well-known alkaloids like nicotine, for instance, originates from nicotinic acid (Niacin or Vitamin B3).[3][4]

We can postulate a plausible biosynthetic pathway for Methyl 2,6-dimethoxyisonicotinate based on these established principles:

-

Formation of the Pyridine Core : The pathway likely begins with the de novo synthesis of quinolinate from aspartate and dihydroxyacetone phosphate, which is then converted to nicotinic acid mononucleotide and subsequently to nicotinic acid.[3][4][5]

-

Hydroxylation Events : The nicotinic acid backbone would then undergo targeted hydroxylation at the C2 and C6 positions, catalyzed by specific cytochrome P450 monooxygenases. This is a common mechanism for functionalizing aromatic rings in plant secondary metabolism.

-

O-Methylation : Following hydroxylation, two separate O-methylation steps would occur, transferring methyl groups from the universal methyl donor, S-adenosylmethionine (SAM), to the hydroxyl groups at C2 and C6. This would be facilitated by O-methyltransferase (OMT) enzymes.

-

Esterification : The final step would involve the esterification of the carboxylic acid group at the C4 position with methanol, catalyzed by a methyltransferase or a carboxyl methyltransferase, to yield the final product, Methyl 2,6-dimethoxyisonicotinate.

This proposed pathway provides the chemical logic for why certain plant families known for producing pyridine alkaloids and possessing a rich enzymatic toolkit for hydroxylation and methylation would be primary candidates for investigation.

Caption: A plausible biosynthetic pathway for Methyl 2,6-dimethoxyisonicotinate in plants.

Part 2: A Strategic Workflow for Isolation and Identification

The successful isolation of a novel natural product hinges on a systematic and logical workflow, from initial extraction to final structural confirmation. The following protocol is a self-validating system designed for the discovery of Methyl 2,6-dimethoxyisonicotinate.

Sourcing and Preparation of Plant Material

Based on the prevalence of pyridine alkaloids, initial screening should target plants from families such as Solanaceae (e.g., Nicotiana, Solanum species) and Leguminosae.[1] The plant material (e.g., leaves, roots) should be harvested, freeze-dried (lyophilized) to preserve chemical integrity, and ground into a fine powder to maximize surface area for extraction.

Extraction Protocol: Acid-Base Partitioning for Alkaloid Enrichment

Alkaloids are basic compounds, and this property can be exploited for selective extraction. An acid-base partitioning approach provides a robust method for separating alkaloids from neutral and acidic metabolites.[6]

Step-by-Step Methodology:

-

Initial Maceration : Macerate 100g of dried, powdered plant material in 1L of 80% methanol with 1% acetic acid for 24 hours at room temperature. The acidified methanol ensures that the basic alkaloids are protonated and solubilized in their salt form.[6]

-

Filtration and Concentration : Filter the extract through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude aqueous residue.

-

Acidification and Defatting : Adjust the pH of the aqueous residue to 2.0 with 1M HCl. To remove non-polar compounds like fats and chlorophyll, perform a liquid-liquid extraction by partitioning three times against an equal volume of hexane. Discard the hexane layers.

-

Basification and Extraction : Increase the pH of the remaining aqueous layer to 9.0-10.0 with ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form.[6]

-

Solvent Partitioning : Immediately extract the basified solution three times with an equal volume of dichloromethane (DCM) or ethyl acetate. The free base alkaloids, being less polar, will partition into the organic layer.

-

Drying and Final Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enriched alkaloid extract.

Caption: Acid-base extraction workflow for the enrichment of alkaloids from plant material.

Chromatographic Purification

The enriched alkaloid extract will be a complex mixture requiring further separation. A multi-step chromatographic approach is standard practice.

-

Column Chromatography : Subject the enriched extract to silica gel column chromatography using a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate and then methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Preparative HPLC : Pool fractions containing compounds with similar TLC profiles that show promise and subject them to preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column for final purification of the target compound.

Part 3: Definitive Analytical Characterization

Once a pure compound is isolated, its structure must be unequivocally determined. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the gold standard for this purpose.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent first-pass technique for analyzing volatile and semi-volatile compounds.[9][10] It provides two key pieces of information: the retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a fragmentation pattern that acts as a molecular fingerprint).

Experimental Protocol:

-

Instrumentation : A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).

-

Column : A non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

-

Oven Program : Start at 70°C, ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Data Analysis : The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of Methyl 2,6-dimethoxyisonicotinate. The fragmentation pattern can then be analyzed to identify characteristic losses (e.g., loss of a methoxy group or the methyl ester).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[11][12][13]

Step-by-Step Structural Elucidation:

-

¹H NMR (Proton NMR) : This experiment identifies all the distinct proton environments in the molecule. For Methyl 2,6-dimethoxyisonicotinate, we would expect to see signals corresponding to the two aromatic protons on the pyridine ring and the three distinct methyl groups (two methoxy, one ester). The integration of these signals will confirm the number of protons in each environment.

-

¹³C NMR (Carbon-13 NMR) : This provides a count of the unique carbon atoms. The spectrum should show signals for all the carbons in the pyridine ring, the two methoxy carbons, the ester methyl carbon, and the ester carbonyl carbon.

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence) : This crucial 2D experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal, building the C-H bond framework of the molecule.

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is key to piecing the entire structure together. It shows correlations between protons and carbons that are two or three bonds away. For example, the protons of the methoxy groups should show a correlation to the carbons they are attached to on the pyridine ring (C2 and C6). The aromatic protons will show correlations to neighboring carbons, confirming their positions on the ring.

| Hypothetical NMR Data for Methyl 2,6-dimethoxyisonicotinate | ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) | Key HMBC Correlations |

| Position | δ (ppm), Multiplicity | δ (ppm) | From Proton at δ... to Carbon at δ... |

| H-3, H-5 | ~7.20, s | ~108.0 | H-3/5 -> C-2/6, C-4, C=O |

| C-2, C-6 | - | ~163.0 | 2-OCH₃, 6-OCH₃ -> C-2, C-6 |

| C-4 | - | ~120.0 | H-3/5 -> C-4 |

| 2,6-OCH₃ | ~4.00, s | ~53.0 | 2,6-OCH₃ -> C-2, C-6 |

| C=O | - | ~165.0 | Ester-CH₃ -> C=O |

| Ester-CH₃ | ~3.90, s | ~52.5 | Ester-CH₃ -> C=O |

Conclusion and Future Outlook

While the natural occurrence of Methyl 2,6-dimethoxyisonicotinate in plants remains to be confirmed, this guide provides a comprehensive and scientifically grounded strategy for its discovery and characterization. The proposed workflow, rooted in established principles of phytochemistry and analytical science, is a testament to the systematic approach required to unveil novel natural products. The true value of this work lies not just in the potential discovery of a single molecule, but in the application of this rigorous methodology to explore the vast, untapped chemical diversity of the plant kingdom. Researchers and drug development professionals are encouraged to employ this framework as a blueprint for their own investigations into novel bioactive compounds.

References

-

Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis. (n.d.). PubChem. Retrieved from [Link]

-

Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs. Retrieved from [Link]

-

Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Wiley Online Library.

-

How Does NMR Help Identify Natural Compounds? (n.d.). Creative Biostructure. Retrieved from [Link]

-

Structure and biosynthesis of pyridine alkaloids in Nicotiana tabacum. (n.d.). ResearchGate. Retrieved from [Link]

-

Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. (2023). PubMed. Retrieved from [Link]

-

Pyridine–piperidine-pyrolidine alkaloids. (n.d.). Retrieved from [Link]

-

Pyridine alkaloids. (n.d.). Retrieved from [Link]

-

GCMS Analysis of Plant Extract. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Occurrence and Biosynthesis of Pyridine Alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

-

Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). NIH. Retrieved from [Link]

-

Determination of phenolic compounds in aromatic plants by RP-HPLC and GC-MS. (2006). ResearchGate. Retrieved from [Link]

-

Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. (n.d.). PMC. Retrieved from [Link]

-

Quantitative Analysis of Bioactive Compounds from Aromatic Plants by Means of Dynamic Headspace Extraction and Multiple Headspace Extraction-Gas Chromatography-Mass Spectrometry. (2014). ResearchGate. Retrieved from [Link]

-

Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (2021). PubMed. Retrieved from [Link]

-

GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). MDPI. Retrieved from [Link]

-

(PDF) Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (2021). ResearchGate. Retrieved from [Link]

-

(PDF) Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. (2022). ResearchGate. Retrieved from [Link]

-

Methyl 2,6-dichloroisonicotinate. (n.d.). PubChem. Retrieved from [Link]

-

Studies on the biosynthesis of phenols in fungi: Biosynthesis of 3,4-dimethoxy-6-methyltoluquinol and gliorosein in Gliocladium roseum I.M.I. 93 065. (n.d.). NIH. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Studies on the biosynthesis of phenols in fungi: Biosynthesis of 3,4-dimethoxy-6-methyltoluquinol and gliorosein in Gliocladium roseum I.M.I. 93 065 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of Methyl 2,6-dimethoxyisonicotinate: A Technical Guide for Drug Discovery Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. This technical guide delves into the untapped potential of methyl 2,6-dimethoxyisonicotinate as a promising antimicrobial agent. By dissecting its structural components—a pyridine core, methoxy functional groups, and an isonicotinate ester—we present a compelling scientific rationale for its investigation. This document provides a comprehensive roadmap for researchers, encompassing a plausible synthetic route, detailed protocols for rigorous antimicrobial susceptibility testing based on internationally recognized standards, and an exploration of potential mechanisms of action. Through a synthesis of established chemical principles and microbiological methodologies, this guide aims to equip scientists in the field of drug development with the foundational knowledge required to systematically evaluate and potentially advance methyl 2,6-dimethoxyisonicotinate as a novel antimicrobial candidate.

Introduction: The Scientific Rationale for Investigating Methyl 2,6-dimethoxyisonicotinate

The chemical architecture of methyl 2,6-dimethoxyisonicotinate offers a compelling starting point for an antimicrobial discovery program. The core of this molecule is a pyridine ring, a privileged scaffold in medicinal chemistry renowned for its presence in numerous therapeutic agents.[1][2] The nitrogen atom within the pyridine ring can participate in crucial interactions with biological targets and contributes to the molecule's overall physicochemical properties, including solubility.[2][3]

Furthermore, the isonicotinate moiety, a pyridine-4-carboxylate, is a well-established pharmacophore. Derivatives of isonicotinic acid, most notably isoniazid, have long been cornerstone drugs in the treatment of tuberculosis, highlighting the inherent antimicrobial potential of this structural class.[4] The ester functional group in methyl 2,6-dimethoxyisonicotinate can influence the compound's lipophilicity and cell permeability, crucial factors for reaching intracellular targets.

The presence of two methoxy groups at the 2 and 6 positions of the pyridine ring is also of significant interest. Methoxy substituents are known to modulate the electronic and steric properties of aromatic rings, which can in turn influence binding affinity to target enzymes and resistance to metabolic degradation.[5] Studies on various aromatic compounds have demonstrated that methoxy groups can contribute to or enhance antimicrobial activity.[6] Therefore, the unique combination of these three structural features in methyl 2,6-dimethoxyisonicotinate provides a strong rationale for its investigation as a novel antimicrobial agent.

Synthesis of Methyl 2,6-dimethoxyisonicotinate: A Proposed Pathway

Step 1: Synthesis of 2,6-Dimethoxyisonicotinic Acid

This initial step can be approached through the synthesis of a dihydroxypyridine intermediate, followed by methylation. A potential starting material is 2,6-dihydroxypyridine, which can be synthesized from various precursors. The hydroxyl groups can then be methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.[7]

Step 2: Esterification to Methyl 2,6-dimethoxyisonicotinate

The second step involves the esterification of the synthesized 2,6-dimethoxyisonicotinic acid. A standard and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[8]

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the synthesized 2,6-dimethoxyisonicotinic acid in an excess of anhydrous methanol.

-

Acid Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the residue in water and neutralize the acid with a suitable base, such as sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,6-dimethoxyisonicotinate. Further purification can be achieved by column chromatography.

Caption: Proposed two-step synthesis of methyl 2,6-dimethoxyisonicotinate.

In Vitro Evaluation of Antimicrobial Activity: A Rigorous Approach

A systematic evaluation of the antimicrobial properties of methyl 2,6-dimethoxyisonicotinate is crucial. Adherence to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI), ensures the generation of reproducible and comparable data.[5][6][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[10]

Detailed Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of methyl 2,6-dimethoxyisonicotinate in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate. A known antibiotic can be used as a reference standard.

-

Incubation: Incubate the microtiter plates at the appropriate temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).

-

Reading of Results: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical follow-up to the MIC to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Detailed Protocol: MBC Assay

-

Subculturing from MIC plate: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

-

Plating: Spread the aliquots onto an appropriate agar medium.

-

Incubation: Incubate the agar plates at the optimal growth temperature for the microorganism for 24-48 hours.

-

Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

| Parameter | Description | Typical Units |

| MIC | Minimum Inhibitory Concentration | µg/mL or µM |

| MBC | Minimum Bactericidal Concentration | µg/mL or µM |

| MBC/MIC Ratio | Ratio to determine bactericidal (≤4) or bacteriostatic (>4) activity | Unitless |

Table 1: Key Parameters for Antimicrobial Susceptibility Testing.

Caption: Hypothetical mechanism of action via metabolic pathway inhibition.

Conclusion and Future Directions